2'-Deoxyadenosine 3'-monophosphate is classified as a deoxynucleotide, specifically a purine nucleotide due to its adenine base. It can be derived from the hydrolysis of deoxyadenosine triphosphate or through enzymatic reactions involving nucleoside phosphorylases. Its presence is essential in the synthesis of DNA, where it serves as one of the building blocks.
The synthesis of 2'-deoxyadenosine 3'-monophosphate can be achieved through several methods:
The molecular formula for 2'-deoxyadenosine 3'-monophosphate is C₁₀H₁₄N₅O₆P, with a molecular weight of approximately 301.24 g/mol.
The structural representation reveals a purine base linked to a sugar-phosphate backbone, essential for its role in DNA synthesis and function .
2'-Deoxyadenosine 3'-monophosphate participates in several key biochemical reactions:
The mechanism of action for 2'-deoxyadenosine 3'-monophosphate primarily revolves around its role in nucleic acid biosynthesis:
2'-Deoxyadenosine 3'-monophosphate has diverse applications in scientific research and biotechnology:
2'-Deoxyadenosine 3'-monophosphate (3'-dAMP) is a deoxyribonucleotide derivative essential for DNA biosynthesis and repair. Its molecular formula is C₁₀H₁₄N₅O₆P, with a monoisotopic mass of 331.06817 Da and an average molecular weight of 331.22 g/mol [1] [2]. The compound's systematic IUPAC name is [(2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate, reflecting the phosphoester linkage at the 3'-position of the deoxyribose sugar [2]. The CAS Registry Number 15731-72-3 is exclusively assigned to this isomer, distinguishing it from the biologically prevalent 5'-phosphorylated counterpart [1].
Table 1: Molecular Identifiers of 2'-Deoxyadenosine 3'-monophosphate
Property | Value |
---|---|
Chemical Formula | C₁₀H₁₄N₅O₆P |
Monoisotopic Mass | 331.06817 Da |
Average Molecular Weight | 331.22 g/mol |
IUPAC Name | [(2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
CAS Registry Number | 15731-72-3 |
SMILES | Nc1ncnc2c1ncn2[C@H]1CC@HC@@HO1 |
InChIKey | UEUPTUCWIHOIMK-RRKCRQDMSA-N |
Key identifiers include the SMILES string encoding its stereochemistry and the InChIKey UEUPTUCWIHOIMK-RRKCRQDMSA-N
, which facilitates database searches [2]. MetaNetX and PubChem list this compound under the IDs MNXM34207 and CID 167350, respectively, with additional synonyms such as "2'-deoxy-3'-adenylic acid" and "2'-Deoxy-3'-AMP" [1] [2].
The stereochemistry of 3'-dAMP is defined by three chiral centers in the deoxyribose ring, with absolute configurations 2R, 3S, and 5R [2] [3]. The 3'-phosphorylation alters the ribose conformational dynamics compared to 5'-dAMP. Nuclear magnetic resonance (NMR) studies reveal that the phosphoester bond at the 3'-position constrains the furanose ring to a C3'-endo pucker in solution, reducing conformational flexibility [3] [5]. This pucker state is energetically favored due to reduced steric clashes between the 3'-phosphate and the adenine base [5].
Phosphorylation also impacts rotational freedom:
Table 2: Stereochemical Parameters of the Furanose Ring
Parameter | Value | Structural Implication |
---|---|---|
Sugar Pucker | C3'-endo | Reduced major groove width |
Pseudorotation Phase | 18° | Enhanced base stacking |
Torsion Angle (γ) | gauche+ | Stabilizes O3'-P bond orientation |
Under physiological conditions (pH 7.4, 37°C), the adenine moiety of 3'-dAMP exhibits two dominant tautomers: the N9-H amino form (∼98% prevalence) and the rare N7-H imino form (∼2%) [5] [7]. The N9-H tautomer is stabilized by intramolecular hydrogen bonding between the N3 atom and the 3'-phosphate group [7].
Protonation states vary with pH:
Table 3: Protonation States and Tautomeric Equilibria
pH Range | Dominant Species | Key Features |
---|---|---|
< 2.0 | Cationic | N1-protonated adenine; neutral phosphate |
2.0–6.2 | Zwitterionic | Deprotonated phosphate; neutral adenine |
6.2–9.0 | Anionic | Di-anionic phosphate; neutral adenine |
> 9.0 | Di-anionic | Adenine amino group deprotonation |
The 3'-phosphate group exhibits pH-dependent behavior, with proton dissociation constants (pKa₁ and pKa₂) approximately 1.1 and 6.2, respectively [5]. This contrasts with 5'-dAMP, where the phosphate pKa₂ is 6.5 due to reduced steric constraints [7]. These differences arise from the 3'-phosphate's proximity to the base, which stabilizes the monoanionic form via electrostatic interactions [5] [7].
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